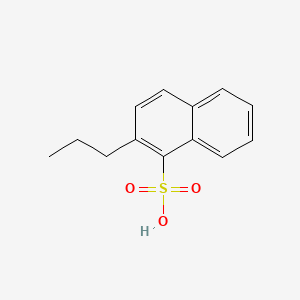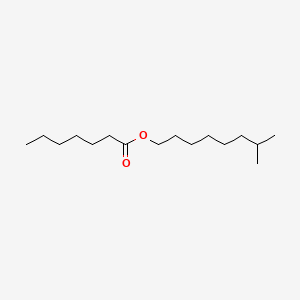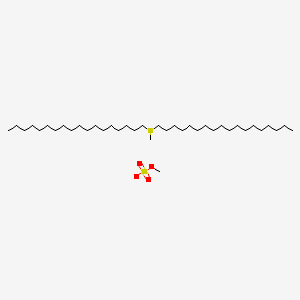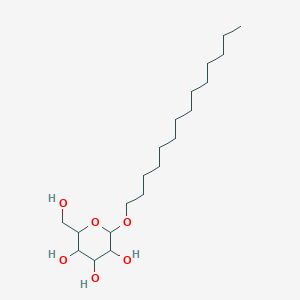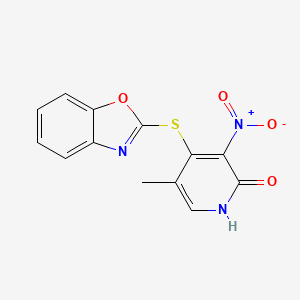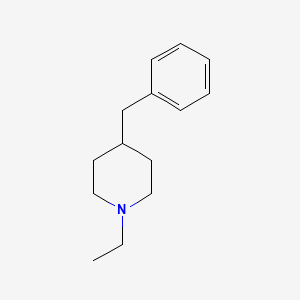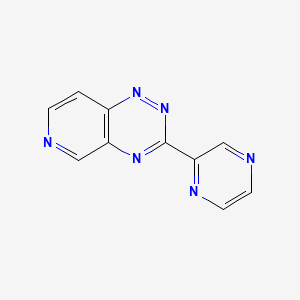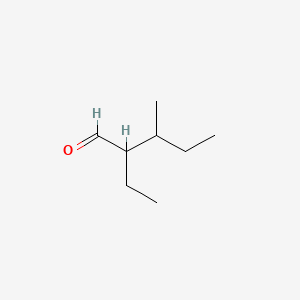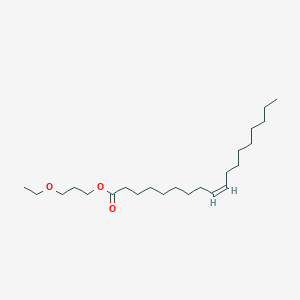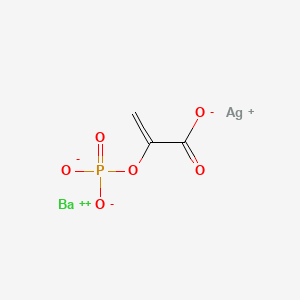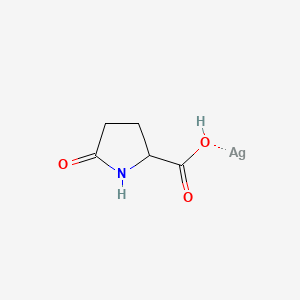
(5-Oxo-DL-prolinato-N1,O2)silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SILVER,(5-OXOPROLINATO-KN1,KO2)-: is a chemical compound with the molecular formula C5H6AgNO3 and a molecular weight of 236.982 g/mol . It is also known by its IUPAC name, 5-oxopyrrolidine-2-carboxylic acid; silver
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SILVER,(5-OXOPROLINATO-KN1,KO2)- typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with a silver salt, such as silver nitrate . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of SILVER,(5-OXOPROLINATO-KN1,KO2)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to achieve consistent product quality. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
SILVER,(5-OXOPROLINATO-KN1,KO2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.
Reduction: It can be reduced to elemental silver using reducing agents.
Substitution: The compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium chloride and potassium iodide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various silver compounds and complexes, depending on the reaction conditions and reagents used.
Scientific Research Applications
SILVER,(5-OXOPROLINATO-KN1,KO2)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in biomedical applications.
Medicine: Explored for its potential in wound healing and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of high-purity silver for electronic and optical applications.
Mechanism of Action
The mechanism of action of SILVER,(5-OXOPROLINATO-KN1,KO2)- involves the interaction of the silver ion with biological molecules. Silver ions can bind to proteins and nucleic acids, disrupting their function and leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Silver nitrate (AgNO3)
- Silver acetate (AgC2H3O2)
- Silver sulfadiazine (AgSD)
Comparison
SILVER,(5-OXOPROLINATO-KN1,KO2)- is unique due to its specific ligand, 5-oxopyrrolidine-2-carboxylic acid , which imparts distinct chemical properties and reactivity compared to other silver compounds.
Properties
CAS No. |
94276-39-8 |
|---|---|
Molecular Formula |
C5H7AgNO3 |
Molecular Weight |
236.98 g/mol |
IUPAC Name |
5-oxopyrrolidine-2-carboxylic acid;silver |
InChI |
InChI=1S/C5H7NO3.Ag/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9); |
InChI Key |
FTQLNOIQKWFTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


